4-Chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. While its specific source within the provided papers is unclear, sulfonamides are generally known for their wide range of biological activities and are commonly employed in medicinal chemistry research as building blocks for novel therapeutic agents. [, ]
4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 282.75 g/mol. This compound is classified as a benzenesulfonamide derivative, which features a sulfonamide functional group attached to a benzene ring and a pyridine moiety. It has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor of carbonic anhydrase IX, which is relevant in cancer therapy .
The synthesis of 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyridin-3-ylmethanamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride, often using a base such as triethylamine to facilitate the process. The general steps for this synthesis are as follows:
The molecular structure of 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide can be described using its InChI representation:
The compound features a chlorinated benzene ring, a sulfonamide group, and a pyridine ring connected by a methylene bridge. The InChI Key for this compound is RQLXDFUYSXYHQP-UHFFFAOYSA-N, which provides a unique identifier for database searches.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁ClN₂O₂S |
Molecular Weight | 282.75 g/mol |
InChI Key | RQLXDFUYSXYHQP-UHFFFAOYSA-N |
4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide can participate in various chemical reactions:
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Chlorine replaced by amines or thiols |
Oxidation | Formation of sulfonic acids |
Reduction | Conversion to amine derivatives |
The mechanism of action for 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide primarily involves its role as an inhibitor of carbonic anhydrase IX. This enzyme is crucial for regulating pH and fluid balance in tissues, making it a target for cancer therapies. The binding affinity and inhibition potency are often assessed through structure-activity relationship studies, where modifications to the compound's structure are analyzed for enhanced efficacy against specific cancer cell lines .
The compound interacts with the active site of carbonic anhydrase IX through hydrogen bonding and hydrophobic interactions with key amino acid residues, leading to decreased enzyme activity and subsequent effects on tumor growth.
4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide exhibits solid-state characteristics typical of sulfonamides:
The chemical stability of this compound under various pH conditions is notable, allowing it to maintain its structure during biological assays. Its reactivity primarily stems from the sulfonamide group, which can undergo protonation under acidic conditions .
4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several significant applications:
4-Chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by the molecular formula C₁₂H₁₁ClN₂O₂S and a molecular weight of 282.75 g/mol. Its systematic IUPAC name precisely describes the connectivity: a 4-chlorobenzenesulfonamide group linked through the nitrogen atom to a 3-pyridinylmethyl substituent. The compound is registered under CAS Registry Number 321715-14-4, providing a unique identifier for chemical databases and commercial catalogs [1] [2]. The structural representation in SMILES notation is O=S(C1=CC=C(Cl)C=C1)(NCC2=CN=CC=C2)=O, which encodes the molecular topology for computational studies. Alternative naming conventions include 4-chloro-N-(3-pyridinylmethyl)benzenesulfonamide and Benzenesulfonamide, 4-chloro-N-(3-pyridinylmethyl)-, reflecting minor variations in chemical nomenclature systems. The compound's structural framework combines an electron-deficient chlorinated benzene ring with a hydrogen-bond-capable pyridine heterocycle, creating distinctive electronic properties suitable for targeted biological applications [1] [2].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 321715-14-4 |
IUPAC Name | 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Molecular Formula | C₁₂H₁₁ClN₂O₂S |
Molecular Weight | 282.75 g/mol |
SMILES | O=S(C1=CC=C(Cl)C=C1)(NCC2=CN=CC=C2)=O |
Synonyms | 4-Chloro-N-(3-pyridinylmethyl)-benzenesulfonamide; Benzenesulfonamide, 4-chloro-N-(3-pyridinylmethyl)- |
This compound emerged during the early 2000s (with specific patent protection noted circa 2001) as part of a strategic evolution in sulfonamide chemistry aimed at overcoming bacterial resistance to early antimicrobial agents. Its development reflects the broader shift toward hybrid heterocyclic sulfonamides designed to enhance target affinity and physicochemical properties. The molecular architecture specifically addresses limitations observed in first-generation sulfa drugs by incorporating a nitrogen-rich pyridine moiety to improve solubility and membrane penetration [2]. Current commercial availability through specialized suppliers (including Merck KGaA, Life Chemicals, and Specs) is restricted by patent protections, with catalog listings typically offering small-scale quantities (10mg–100mg) at purities ≥90% for research purposes [2]. The compound's discovery aligns with the resurgence of interest in sulfonamides as privileged scaffolds not only for antimicrobial applications but also for targeting carbonic anhydrases and tyrosine kinases in oncotherapy. This represents a deliberate transition from simple aryl sulfonamides to sophisticated hybrids leveraging synergistic pharmacophoric elements [2].
The strategic placement of the chlorine atom at the para-position of the benzene ring induces substantial electronic effects, including enhanced electrophilic character at the sulfonamide sulfur and improved membrane permeability through increased lipophilicity (calculated LogP ≈ 2.16). This halogen serves as a hydrogen bond acceptor and influences the compound's dipole moment, facilitating optimal orientation within enzyme active sites [5]. The pyridin-3-ylmethyl linker creates a critical hydrogen-bonding interface through its tertiary nitrogen atom (positioned ortho to the methylene bridge), enabling interactions with biological targets like dihydropteroate synthase (DHPS). Unlike 2- or 4-pyridyl isomers—which exhibit steric constraints or reduced dipole moments—the 3-substituted pyridine provides optimal geometry for binding pocket engagement while maintaining favorable solubility profiles in physiological buffers [5] [6].
Table 2: Comparative Influence of Substituent Patterns in Sulfonamide Analogs
Compound Variant | Pyridine Position | Key Physicochemical Property | Biological Implication |
---|---|---|---|
4-Chloro-N-(pyridin-3-ylmethyl) | 3-position | LogP ≈ 2.16; TPSA=59.1 Ų | Balanced lipophilicity/H-bond capacity |
3-Amino-4-chloro-N-(pyridin-2-yl) | 2-position | Increased H-bond donation | Altered target specificity |
4-Chloro-N-(pyridin-4-ylmethyl) | 4-position | Higher dipole moment | Reduced cellular penetration |
4-Chloro-3-methoxy-N-(pyridin-3-yl) | 3-position w/methoxy | Enhanced solubility | Improved MIC against Gram+ bacteria |
The methylene bridge (–CH₂–) between the pyridine and sulfonamide nitrogen provides essential conformational flexibility, allowing the molecule to adopt binding poses inaccessible to rigid analogs. This structural feature, combined with the electron-withdrawing chlorine and the basic pyridine nitrogen, creates a multifaceted pharmacophore capable of simultaneous ionic, hydrophobic, and hydrogen-bonding interactions—a design principle validated in molecular docking studies against enzymatic targets [5] [7]. The compound serves as a versatile intermediate for further derivatization, exemplified by iodination at the benzene ring's para-position (yielding 4-Iodo-N-(pyridin-3-ylmethyl)benzenesulfonamide, CAS 339018-40-5) to facilitate catalytic cross-coupling reactions in medicinal chemistry campaigns [7].
Table 3: Key Commercial Sources and Research Specifications
Supplier | Purity | Package Size | Primary Research Use |
---|---|---|---|
Merck KGaA | Not specified | Not specified | Pharmaceutical R&D |
Life Chemicals | ≥90% | 100mg | High-throughput screening |
Specs | Not specified | 10mg | Lead compound optimization |
Interbioscreen Ltd. | ≥95% | 1mg | Structure-activity relationship |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1